molecular formula C22H18N2S B078493 1-benzyl-4,5-diphenyl-1H-imidazole-2-thiol CAS No. 15061-34-4

1-benzyl-4,5-diphenyl-1H-imidazole-2-thiol

Cat. No. B078493
CAS RN: 15061-34-4
M. Wt: 342.5 g/mol
InChI Key: QGUSHJCAUFUUTE-UHFFFAOYSA-N
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Description

1-benzyl-4,5-diphenyl-1H-imidazole-2-thiol is a chemical compound that belongs to the imidazole family, characterized by a five-membered ring containing two nitrogen atoms at nonadjacent positions. Its structure is further modified with benzyl and phenyl groups, enhancing its chemical properties and making it a subject of interest in various chemical research areas.

Synthesis Analysis

The synthesis of 1-benzyl-4,5-diphenyl-1H-imidazole-2-thiol derivatives involves a one-pot synthesis approach, combining N-arylation and C–N bond formation processes. This method typically starts from N-phenylbenzimidamides and iodobenzenes or bromobenzenes, utilizing a Pd-catalyzed N-arylation followed by a Cu-catalyzed C–H functionalization/C–N bond formation (Sun, Chen, & Bao, 2014).

Molecular Structure Analysis

The molecular structure of derivatives closely related to 1-benzyl-4,5-diphenyl-1H-imidazole-2-thiol has been characterized through various spectroscopic methods, including IR, 1H-NMR, and mass spectrometry, which provide insights into the bond lengths, angles, and overall geometry of the compound. X-ray crystallography has also been employed to elucidate the detailed structural parameters of similar imidazole derivatives (Bhalla, Helliwell, & Garner, 1997).

Chemical Reactions and Properties

1-benzyl-4,5-diphenyl-1H-imidazole-2-thiol and its derivatives engage in various chemical reactions, including oxidation and reduction processes. The electrochemical properties, such as oxidation and reduction potentials, have been determined, revealing the compound's reactivity and stability under different conditions (Po, Shariff, Masse, Freeman, & Keindl-yu, 1991).

Scientific Research Applications

Thermodynamic and Electrochemical Properties

Research on imidazole-2-thiols, including 4,5-diphenyl derivatives, has provided insights into their oxidation and reduction potentials, highlighting the impact of substituents on these properties. Studies have shown that these compounds exhibit specific thermodynamic and electrochemical behaviors, which could be relevant for applications in electrochemistry and materials science (H. N. Po et al., 1991).

Synthesis and Biological Activities

Several studies have focused on the synthesis of 1-benzyl-4,5-diphenyl-1H-imidazole derivatives and their biological activities. These compounds have been investigated for their potential analgesic, anti-inflammatory, antiepileptic, and anthelmintic properties. The synthesis methods often involve multicomponent reactions, and the biological activities are evaluated using various pharmacological models, demonstrating moderate to good efficacy in some cases (O. Uçucu et al., 2001), (A. Puratchikody et al., 2005).

Corrosion Inhibition

Research into the corrosion inhibition properties of benzimidazole derivatives, including those related to 1-benzyl-4,5-diphenyl-1H-imidazole-2-thiol, has demonstrated their effectiveness in protecting metals against corrosion in acidic environments. These findings suggest potential applications in material preservation and the development of corrosion inhibitors (P. Ammal et al., 2018).

Antimicrobial and Antimalarial Activities

Some derivatives of 1-benzyl-4,5-diphenyl-1H-imidazole have been synthesized and evaluated for their antimicrobial and antimalarial activities. These compounds have shown promising results against specific bacterial strains and Plasmodium falciparum, the parasite responsible for malaria. The research includes synthesis techniques, characterization, and activity assays, highlighting the potential of these compounds in medicinal chemistry and drug development (S. Khanage et al., 2020), (Ika Septiana et al., 2021).

Eco-friendly Synthesis

Studies on the eco-friendly synthesis of 1-benzyl-4,5-diphenyl-1H-imidazole derivatives have been conducted, focusing on solvent-free or water-mediated reactions. These methods aim to reduce the environmental impact of chemical syntheses while efficiently producing target compounds. The findings support the advancement of green chemistry practices in the synthesis of imidazole derivatives (D. MaGee et al., 2013).

properties

IUPAC Name

3-benzyl-4,5-diphenyl-1H-imidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2S/c25-22-23-20(18-12-6-2-7-13-18)21(19-14-8-3-9-15-19)24(22)16-17-10-4-1-5-11-17/h1-15H,16H2,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGUSHJCAUFUUTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=C(NC2=S)C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80395840
Record name 1-benzyl-4,5-diphenyl-1H-imidazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80395840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-benzyl-4,5-diphenyl-1H-imidazole-2-thiol

CAS RN

15061-34-4
Record name 1-benzyl-4,5-diphenyl-1H-imidazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80395840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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